molecular formula C8H5F3O4S B2388304 2-trifluoromethanesulfonylbenzoic acid CAS No. 79676-59-8

2-trifluoromethanesulfonylbenzoic acid

Cat. No.: B2388304
CAS No.: 79676-59-8
M. Wt: 254.18
InChI Key: ABBAPQUJOVTVPJ-UHFFFAOYSA-N
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Description

2-trifluoromethanesulfonylbenzoic acid is a chemical compound with the molecular formula C8H5F3O4S and a molecular weight of 254.18 g/mol . This compound is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yields.

Industrial Production Methods

Industrial production of 2-trifluoromethanesulfonylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-trifluoromethanesulfonylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trifluoromethanesulfonic anhydride, pyridine, and various bases and catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the trifluoromethylsulfonyl group may be replaced with other functional groups, leading to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-trifluoromethanesulfonylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-trifluoromethanesulfonylbenzoic acid involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group is highly electron-withdrawing, which can influence the reactivity and binding properties of the compound. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-trifluoromethanesulfonylbenzoic acid is unique due to the presence of both the trifluoromethylsulfonyl group and the carboxyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBAPQUJOVTVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-59-8
Record name 2-trifluoromethanesulfonylbenzoic acid
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